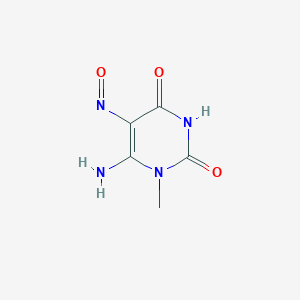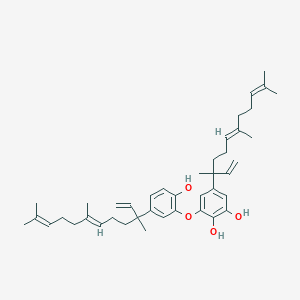
Peltatol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peltatol B is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a heterocyclic compound that contains a pyridine ring and a thiazole ring. Peltatol B has been synthesized using various methods, and its unique structure has led to its use in scientific research.
Mechanism of Action
The mechanism of action of Peltatol B is not fully understood, but it is believed to act as an allosteric inhibitor of its target enzymes and receptors. It binds to a specific site on the enzyme or receptor, causing a conformational change that inhibits its activity.
Biochemical and Physiological Effects:
Peltatol B has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of cell death, and anti-inflammatory activity. It has also been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders.
Advantages and Limitations for Lab Experiments
One advantage of using Peltatol B in lab experiments is its unique structure, which allows for the development of specific inhibitors and probes for various enzymes and receptors. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of Peltatol B in scientific research. One area of interest is the development of more potent and selective inhibitors and probes for specific enzymes and receptors. Another area of interest is the investigation of Peltatol B's potential as a therapeutic agent for various diseases, including cancer and inflammation-related disorders. Additionally, the development of new synthesis methods for Peltatol B could lead to more efficient and cost-effective production.
Synthesis Methods
Peltatol B can be synthesized using a variety of methods, including the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 2-bromo-3-chloropyridine in the presence of potassium carbonate. The reaction yields Peltatol B as a yellow solid, which can be purified using column chromatography.
Scientific Research Applications
Peltatol B has been used in various scientific research applications, including drug discovery and development, biochemistry, and molecular biology. It has been shown to have potential as an inhibitor of various enzymes and receptors, including the protein kinase CK2 and the adenosine A3 receptor. Peltatol B has also been used in the development of fluorescent probes for imaging cellular processes.
properties
CAS RN |
140872-95-3 |
|---|---|
Product Name |
Peltatol B |
Molecular Formula |
C42H58O4 |
Molecular Weight |
626.9 g/mol |
IUPAC Name |
3-[2-hydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenoxy]-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C42H58O4/c1-11-41(9,25-15-21-32(7)19-13-17-30(3)4)34-23-24-36(43)38(28-34)46-39-29-35(27-37(44)40(39)45)42(10,12-2)26-16-22-33(8)20-14-18-31(5)6/h11-12,17-18,21-24,27-29,43-45H,1-2,13-16,19-20,25-26H2,3-10H3/b32-21+,33-22+ |
InChI Key |
SRYUFQNDYPIUQF-NXQGAYFCSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(C)(C=C)C1=CC(=C(C=C1)O)OC2=CC(=CC(=C2O)O)C(C)(CC/C=C(\C)/CCC=C(C)C)C=C)/C)C |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C=C1)O)OC2=CC(=CC(=C2O)O)C(C)(CCC=C(C)CCC=C(C)C)C=C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C=C1)O)OC2=CC(=CC(=C2O)O)C(C)(CCC=C(C)CCC=C(C)C)C=C)C)C |
synonyms |
PELTATOL B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




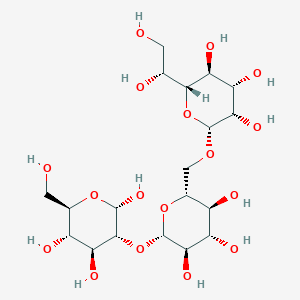
![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)
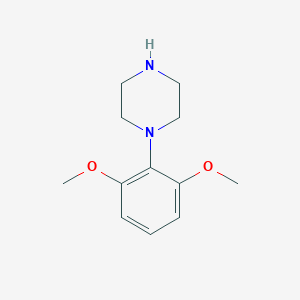

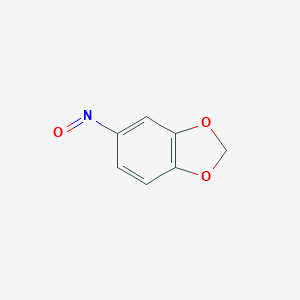
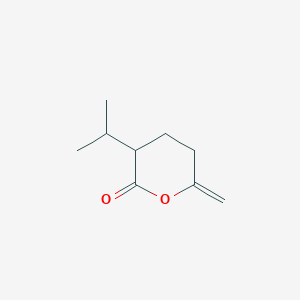


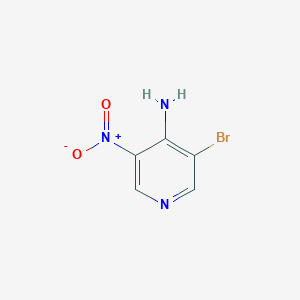
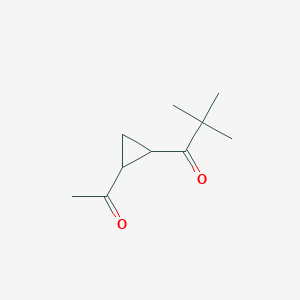

![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
